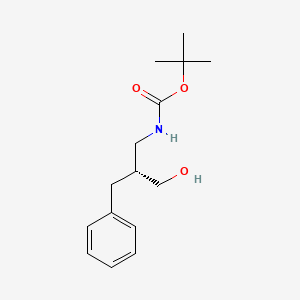![molecular formula C13H17NO4 B12955417 4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine CAS No. 957204-44-3](/img/structure/B12955417.png)
4-Tert-butoxycarbonyl-7-hydroxy-2,3-dihydrobenzo[1,4]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a heterocyclic compound that belongs to the family of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 2-aminophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzoxazine ring. The reaction conditions often include:
Solvent: Chloroform or dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazine ring can be reduced to form a more saturated heterocycle.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of 7-oxo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate.
Reduction: Formation of 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-methanol.
Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The exact pathways can vary depending on the specific biological context, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2H-benzo[b][1,4]oxazine-4(3H)-one
- 7-Hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-one
- tert-Butyl 7-methoxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Uniqueness
tert-Butyl 7-hydroxy-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate stands out due to its tert-butyl ester group, which can enhance its solubility and stability. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development and material science applications.
Eigenschaften
CAS-Nummer |
957204-44-3 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
tert-butyl 7-hydroxy-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-6-7-17-11-8-9(15)4-5-10(11)14/h4-5,8,15H,6-7H2,1-3H3 |
InChI-Schlüssel |
SIFFSBFFNYIMRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-b]oxazole](/img/structure/B12955359.png)










